molecular formula C27H23ClN2O5 B605391 AM966 CAS No. 1228690-19-4

AM966

カタログ番号: B605391
CAS番号: 1228690-19-4
分子量: 490.9 g/mol
InChIキー: WWQTWEWAPUCDDZ-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

AM966の合成は、コア構造の調製から始まり、続いて様々な官能基を導入する、複数のステップを伴います。合成経路には、一般的に以下のステップが含まれます。

    コア構造の形成: これは、ビフェニル酢酸誘導体の合成を伴います。

    官能基の導入: その後、コア構造は、クロロフェニル基とイソキサゾール環を導入することによって修飾されます。

    最終的な修飾:

This compoundの工業生産方法は広く文書化されていませんが、この化合物は、通常、標準的な有機合成技術を使用して研究室で合成されます。

化学反応解析

This compoundは、以下を含むいくつかのタイプの化学反応を起こします。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、以下を含む、幅広い科学研究への応用を持っています。

化学反応の分析

AM966 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

AM966 has a wide range of scientific research applications, including:

作用機序

AM966は、リゾホスファチジン酸1型受容体を選択的に拮抗することにより、その効果を発揮します。この受容体は、細胞増殖、移動、生存を含む、様々な細胞プロセスに関与しています。 この受容体を阻害することで、this compoundはリゾホスファチジン酸誘発性細胞内カルシウム放出を阻害し、これは、細胞外シグナル制御キナーゼ経路などの下流シグナル伝達経路に影響を与えます .

類似化合物の比較

This compoundは、リゾホスファチジン酸1型受容体に対する高い選択性と効力においてユニークです。類似の化合物には、以下が含まれます。

これらの化合物と比較して、this compoundはリゾホスファチジン酸1型受容体に対する高い選択性を提供するため、特定の受容体媒介プロセスを研究するための貴重なツールとなります。

類似化合物との比較

AM966 is unique in its high selectivity and potency for the lysophosphatidic acid type 1 receptor. Similar compounds include:

Compared to these compounds, this compound offers higher selectivity for the lysophosphatidic acid type 1 receptor, making it a valuable tool for studying specific receptor-mediated processes.

生物活性

AM966 is a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1) that has garnered significant attention for its potential therapeutic applications, particularly in the context of lung fibrosis, pain modulation, and neuroprotection. This article synthesizes various research findings on this compound's biological activity, including its pharmacokinetics, effects on cellular signaling pathways, and implications for disease models.

Overview of this compound

This compound is characterized as a potent and selective oral antagonist of LPA1 receptors. Its selectivity over other LPA receptors (LPA2 to LPA6) positions it as a valuable tool for studying LPA signaling pathways and developing targeted therapies for conditions such as fibrosis and neuropathic pain .

Pharmacokinetics

Research indicates that this compound exhibits a favorable pharmacokinetic profile when administered orally. In studies involving mice, this compound effectively reduced lung injury and inflammation, demonstrating its potential to mitigate vascular leakage associated with lung fibrosis .

Key Pharmacokinetic Findings:

  • Oral Bioavailability: this compound shows good absorption and bioavailability in preclinical models.
  • Reduction in Lung Injury: Following administration, this compound significantly lowered markers of lung injury and inflammation.

This compound operates primarily through the inhibition of LPA1 receptor signaling. This inhibition has been linked to various biological effects:

  • Calcium Release Inhibition: this compound inhibits LPA-stimulated intracellular calcium release with an IC50 value of 17 nM, indicating strong antagonistic activity .
  • Chemotaxis Inhibition: It also inhibits LPA-induced chemotaxis in human lung fibroblasts with an IC50 of 181 nM .
  • Impact on Endothelial Barrier Function: Notably, this compound can disrupt endothelial barrier integrity by activating the RhoA/Rho kinase pathway, leading to phosphorylation of myosin light chain (MLC) and VE-cadherin . This effect raises concerns regarding its use as an antifibrotic agent.

Lung Fibrosis Model

In a bleomycin-induced lung fibrosis model, this compound demonstrated significant antifibrotic properties:

  • Reduction in Fibrosis Markers: Treatment with this compound resulted in decreased levels of tissue inhibitors of metalloproteinases (TIMP-1), transforming growth factor-beta 1 (TGF-β1), and matrix metalloproteinase-7 (MMP-7) in bronchoalveolar lavage fluid .
  • Improvement in Lung Function: The compound improved lung function metrics by reducing vascular leakage and inflammatory cell infiltration.

Neuropathic Pain Studies

This compound has also been evaluated for its effects on neuropathic pain:

  • Reversal of Hyperalgesia: In diabetic mouse models, repeated intrathecal administration of this compound reversed abnormal pain behaviors associated with diabetic neuropathy .
  • Dose-Response Relationship: The compound showed a dose-dependent effect on pain modulation, indicating its potential utility in managing chronic pain conditions related to diabetes .

Comparative Efficacy

A comparative analysis of this compound against other LPA antagonists reveals its potency:

CompoundTarget ReceptorIC50 Value (nM)Effectiveness
This compoundLPA132High
Ki16425LPA1/LPA3904Moderate

特性

IUPAC Name

2-[4-[4-[4-[[(1R)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5/c1-16-25(29-27(33)34-17(2)22-5-3-4-6-23(22)28)26(35-30-16)21-13-11-20(12-14-21)19-9-7-18(8-10-19)15-24(31)32/h3-14,17H,15H2,1-2H3,(H,29,33)(H,31,32)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQTWEWAPUCDDZ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153758
Record name AM-966
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228690-19-4
Record name AM-966
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228690194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-966
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AM-966
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEO54NH393
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AM966
Reactant of Route 2
Reactant of Route 2
AM966
Reactant of Route 3
AM966
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
AM966
Reactant of Route 5
Reactant of Route 5
AM966
Reactant of Route 6
AM966

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。